Egfr/her2/TS-IN-2
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Overview
Description
Egfr/her2/TS-IN-2 is a compound that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play a crucial role in cell proliferation, survival, and differentiation. Malfunction of these receptors is often associated with various cancers, particularly breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2/TS-IN-2 involves multiple steps, including the formation of heterocyclic cores. These steps typically require specific reaction conditions such as controlled temperature, pH, and the use of catalysts . The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of automated systems and reactors is common to maintain precise control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Egfr/her2/TS-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Egfr/her2/TS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Helps in understanding cell signaling pathways and receptor interactions.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting breast cancer cells that overexpress EGFR and HER2.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Egfr/her2/TS-IN-2 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival. The compound binds to the kinase domain of the receptors, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another dual EGFR and HER2 inhibitor used in cancer therapy.
Neratinib: Known for its potent activity against HER2-mutant and EGFR-mutant cells.
Tucatinib: Effective in HER2-amplified breast cancer models.
Uniqueness
Egfr/her2/TS-IN-2 is unique due to its specific targeting of both EGFR and HER2, making it a potent inhibitor of these receptors. Its ability to inhibit thymidylate synthase (TS) further enhances its therapeutic potential, particularly in overcoming resistance to other EGFR and HER2 inhibitors .
Properties
Molecular Formula |
C26H21N7OS2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[5-cyano-4-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H21N7OS2/c1-15-9-10-20-21(11-15)36-26(28-20)29-22(34)14-35-25-30-23(18-7-5-4-6-8-18)19(13-27)24(31-25)33-17(3)12-16(2)32-33/h4-12H,14H2,1-3H3,(H,28,29,34) |
InChI Key |
BXTQVBISDVMYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=N3)N4C(=CC(=N4)C)C)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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